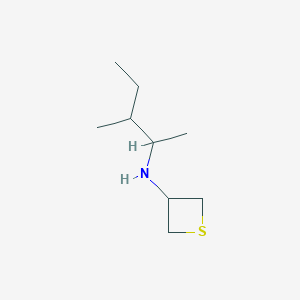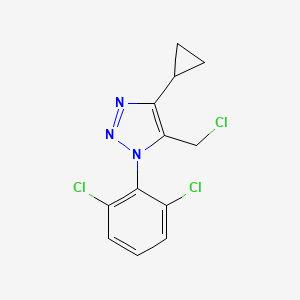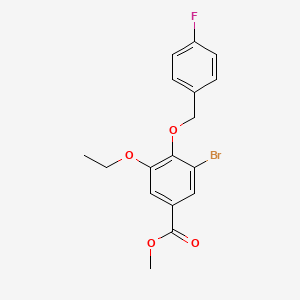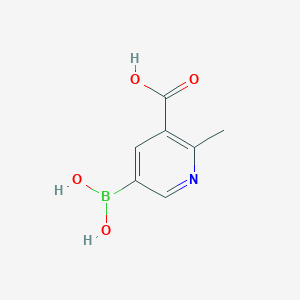![molecular formula C9H10BrN3 B13024731 7-Bromo-2-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13024731.png)
7-Bromo-2-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-2-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family. This compound is characterized by a unique bicyclic structure that includes a pyrrole ring fused to a triazine ring. The presence of a bromine atom at the 7th position and an isopropyl group at the 2nd position further distinguishes this compound. Pyrrolo[2,1-f][1,2,4]triazine derivatives have garnered significant interest due to their diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine can be achieved through several synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate triazine precursors. The reaction typically requires the use of bromohydrazone intermediates, which undergo cyclization under acidic or basic conditions to form the desired pyrrolo[2,1-f][1,2,4]triazine core .
Another approach involves the formation of triazinium dicyanomethylide intermediates, which can be cyclized to yield the target compound. Transition metal-mediated synthesis and multistep synthesis routes have also been explored for the preparation of pyrrolo[2,1-f][1,2,4]triazine derivatives .
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic routes for scalability and cost-effectiveness. The use of readily available starting materials, such as pyrrole and bromine-containing reagents, is crucial for large-scale production. Process optimization includes controlling reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-2-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to introduce additional functional groups or reduction to modify existing ones.
Cyclization Reactions: The pyrrolo[2,1-f][1,2,4]triazine core can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. Typical conditions involve the use of polar aprotic solvents and catalysts to facilitate the substitution.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.
Cyclization Reactions: Cyclization reactions often require the use of strong acids or bases to promote ring closure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions yield various substituted derivatives, while oxidation and reduction reactions produce compounds with modified functional groups. Cyclization reactions result in more complex fused ring systems .
Applications De Recherche Scientifique
7-Bromo-2-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine has several scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds and as a precursor for various chemical transformations.
Biology: It is used in the study of biological pathways and as a probe to investigate enzyme activities and protein interactions.
Medicine: Pyrrolo[2,1-f][1,2,4]triazine derivatives, including this compound, have shown potential as antiviral, anticancer, and anti-inflammatory agents.
Mécanisme D'action
The mechanism of action of 7-Bromo-2-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. By binding to the active site of these kinases, the compound prevents their normal function, leading to the disruption of cellular processes such as proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Bromo-2-(methylthio)pyrrolo[1,2-f][1,2,4]triazine
- 7-Bromo-pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
- 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine
Uniqueness
7-Bromo-2-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine is unique due to the presence of the isopropyl group at the 2nd position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific interactions with molecular targets .
Propriétés
Formule moléculaire |
C9H10BrN3 |
|---|---|
Poids moléculaire |
240.10 g/mol |
Nom IUPAC |
7-bromo-2-propan-2-ylpyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C9H10BrN3/c1-6(2)9-11-5-7-3-4-8(10)13(7)12-9/h3-6H,1-2H3 |
Clé InChI |
YCARHMNUKYSOKY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NN2C(=CC=C2Br)C=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-2-isopropylpyrido[3,4-d]pyrimidine](/img/structure/B13024661.png)





![7-Chloropyrazolo[1,5-a]pyrimidine-2-carbonitrile](/img/structure/B13024678.png)
![Trimethoxy(4'-pentyl-[1,1'-biphenyl]-4-yl)silane](/img/structure/B13024685.png)


![tert-Butyl 3,3-difluoro-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B13024701.png)

![4-Chloro-3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13024719.png)
